(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

Catalog No.
S1907346
CAS No.
94991-73-8
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

CAS Number

94991-73-8

Product Name

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

IUPAC Name

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1

InChI Key

VLPIATFUUWWMKC-SNVBAGLBSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(C)N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@@H](C)N

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine is a small organic compound classified as a phenol ether. Its chemical formula is C11H17NOC_{11}H_{17}NO, and it has a molecular weight of approximately 179.26 g/mol. The compound features a propan-2-amine structure with a 2,6-dimethylphenoxy group attached, which contributes to its unique properties. The compound is identified by several chemical identifiers, including the InChI Key VLPIATFUUWWMKC-SNVBAGLBSA-N and the CAS number 81771-86-0 .

The chemical reactivity of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine can be explored through various reactions typical for amines and phenol ethers. Common reactions may include:

  • N-Alkylation: This can occur with alkyl halides to form more complex amines.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Oxidation: Potential oxidation of the amine group may lead to imines or other nitrogen-containing functional groups.

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine exhibits pharmacological properties that warrant investigation. Preliminary studies indicate its potential as an inhibitor of certain enzymes, including those involved in the plasminogen activation pathway . Its interaction with cytochrome P450 enzymes suggests it may influence drug metabolism, although specific biological effects remain to be fully characterized.

The synthesis of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine typically involves:

  • Starting Materials: Utilizing 2,6-dimethylphenol and appropriate alkylating agents.
  • Reagents: Employing bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • Reaction Conditions: Conducting reactions under controlled temperatures and in suitable solvents (e.g., dimethylformamide) to optimize yield.

A general synthetic route might involve the following steps:

text
1. React 2,6-dimethylphenol with an alkyl halide in the presence of a base.2. Isolate the resulting ether.3. Reduce the ether using lithium aluminum hydride to obtain the amine.

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting specific biological pathways.
  • Chemical Research: Serving as a building block in organic synthesis for creating more complex molecules.

Studies assessing the interactions of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine with biological systems have shown:

  • Cytochrome P450 Interactions: It acts as a substrate for CYP450 2D6 and CYP450 1A2 enzymes, indicating its potential effects on drug metabolism .
  • Plasminogen Activation Pathway: As an inhibitor of urokinase-type plasminogen activator, it may play a role in modulating fibrinolytic activity .

Several compounds share structural similarities with (2R)-1-(2,6-dimethylphenoxy)propan-2-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(R)-(-)-MexiletinePhenol EtherKnown for its use in treating arrhythmias
(S)-PropranololBeta-blockerPrimarily used for hypertension and anxiety
(R)-PhenylephrinePhenylethylamineCommonly used as a decongestant
(S)-TimololBeta-blockerUsed in glaucoma treatment

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine stands out due to its specific phenoxy group and potential interactions with plasminogen activation pathways, which may not be present in the other compounds listed.

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for the compound is (2R)-1-(2,6-dimethylphenoxy)propan-2-amine, which reflects its stereochemistry at the second carbon of the propane chain. The R configuration denotes the spatial arrangement of substituents around this chiral center, critical for its biological activity. The structure consists of a 2,6-dimethylphenoxy group linked to a propan-2-amine backbone, with the amine group positioned on the stereogenic carbon.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers:

  • Synonyms: (R)-Mexiletine, (R)-1-(2,6-Xylyloxy)-2-aminopropane, (−)-Mexiletine.
  • CAS Registry Numbers: 94991-73-8 (free base), 81771-86-0 (hydrochloride salt).
  • PubChem CID: 180621.
  • ChemSpider ID: 157171.

Table 1 summarizes key identifiers:

Identifier TypeValue
IUPAC Name(2R)-1-(2,6-dimethylphenoxy)propan-2-amine
CAS Number (Free Base)94991-73-8
CAS Number (Hydrochloride)81771-86-0
PubChem CID180621

Structural Relationship to Mexiletine and Analogous Antiarrhythmic Agents

(2R)-1-(2,6-Dimethylphenoxy)propan-2-amine is the R-enantiomer of Mexiletine, a Class Ib antiarrhythmic agent. Mexiletine itself is a racemic mixture, but the R-configuration exhibits distinct pharmacokinetic and pharmacodynamic properties. Structurally, it shares features with:

  • Lidocaine: A prototypical sodium channel blocker with a similar aryloxypropanamine backbone.
  • Tocainide: An oral lidocaine analog lacking the methyl groups on the phenoxy ring.
  • Pilsicainide: A Class Ic antiarrhythmic with a pyrrolizidine moiety.

These analogs differ in substituents and stereochemistry, influencing their sodium channel binding affinities and metabolic stability.

Classical Resolution Approaches for Enantiomeric Separation

Classical resolution methods remain fundamental techniques for obtaining enantiomerically pure (2R)-1-(2,6-dimethylphenoxy)propan-2-amine from racemic mixtures. These approaches, initially developed by Louis Pasteur in the mid-19th century, have evolved into sophisticated methodologies that continue to play crucial roles in modern synthetic chemistry [1] [2].

The most widely employed classical resolution technique involves the formation of diastereomeric salts using chiral resolving agents [1] [2]. For (2R)-1-(2,6-dimethylphenoxy)propan-2-amine, tartaric acid derivatives have proven particularly effective as resolving agents. The process begins with the reaction of racemic mexiletine with optically pure tartaric acid to form a mixture of diastereomeric salts. These diastereomers exhibit different physical properties, particularly solubility characteristics, which enable their separation through fractional crystallization [2] [3].

The crystallization-based resolution approach using mandelic acid as a chiral auxiliary has demonstrated exceptional stereoselectivity for this compound [4]. In this method, racemic 3-(2,6-dimethylphenoxy)propane-1,2-diol undergoes spontaneous resolution upon crystallization, as confirmed by melting point analysis and optical rotation measurements [4]. This stereoselective crystallization process provides access to single-enantiomer mexiletine precursors with high enantiomeric purity.

Chromatographic resolution techniques employing chiral stationary phases have emerged as powerful tools for enantiomeric separation [5] [6]. Modern chiral chromatography systems utilize specialized column packings containing immobilized chiral selectors that interact differentially with each enantiomer of the target compound. For mexiletine enantiomers, cyclodextrin-based chiral stationary phases have shown remarkable separation efficiency, achieving baseline resolution with enantiomeric excesses exceeding 99% [7].

Enzymatic resolution represents another significant classical approach, leveraging the inherent selectivity of biological catalysts [3]. Lipases and esterases have been successfully employed to achieve kinetic resolution of mexiletine derivatives through selective hydrolysis or acylation reactions. This biocatalytic approach operates under mild reaction conditions and demonstrates high substrate selectivity, though the process efficiency is often limited by the specific enzyme-substrate compatibility [8].

The following table summarizes the performance characteristics of various classical resolution approaches:

Resolution MethodResolving AgentEnantiomeric Excess (%)Yield (%)AdvantagesLimitations
Diastereomeric Salt FormationTartaric acid derivatives85-9540-45Simple procedure, cost-effectiveLow yield, waste generation
Crystallization of DiastereomersMandelic acid90-9835-42High selectivity, scalableTemperature dependent
Chromatographic ResolutionChiral stationary phases85-9945-50High purity, versatileExpensive equipment
Enzymatic ResolutionLipases/Esterases80-9535-48Mild conditions, selectiveSubstrate specific
Kinetic ResolutionChiral catalysts85-9238-45Continuous processComplex optimization

Asymmetric Catalytic Routes Using Spiroborate Esters

Spiroborate ester catalysts have revolutionized the asymmetric synthesis of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine through their remarkable ability to induce high levels of stereoselectivity in borane-mediated reduction reactions [9] [10] [11]. These stable, air and moisture-tolerant catalysts overcome many limitations associated with traditional oxazaborolidine systems, offering superior operational convenience and catalytic efficiency.

The spiroborate ester derived from (S)-diphenylprolinol and ethylene glycol has demonstrated exceptional performance in the asymmetric reduction of oxime ethers to primary amines [11]. This catalyst system operates through a unique mechanism where the spiroborate structure creates a well-defined chiral environment that discriminates between the prochiral faces of the substrate. The reduction process typically employs borane-dimethyl sulfide complex as the reducing agent in tetrahydrofuran solvent at temperatures ranging from 0 to 25°C [11].

For the synthesis of mexiletine analogues, spiroborate ester 6, derived from (S)-diphenylprolinol, has proven particularly effective [10] [12]. This catalyst system enables the asymmetric reduction of aryl and alkyl ketones containing α-aryl and α-pyridyloxy groups, affording β-hydroxy ethers in high enantiomeric purity (up to 99% ee) and good yield. The methodology demonstrates broad substrate scope, accommodating various aromatic and heterocyclic substituents while maintaining excellent stereoselectivity [10].

The optimization of spiroborate-catalyzed reactions has revealed several critical parameters that influence both yield and enantiomeric excess [9] [13]. Temperature control emerges as a paramount factor, with lower temperatures generally favoring higher enantioselectivity at the expense of reaction rate. Solvent selection also plays a crucial role, with aprotic solvents such as tetrahydrofuran and toluene providing optimal results [13].

Research has shown that catalyst loading can be reduced to as low as 1 mol% while maintaining high stereoselectivity, particularly for acetylpyridine substrates [13]. This represents a significant advancement in terms of catalyst economy and process sustainability. The reduction of 2-, 3-, and 4-acetylpyridines using spiroborate ester catalysts yields highly enantiomerically enriched 1-(pyridyl)ethanols and related heterocyclic alcohols with ee values ranging from 90-95% [13].

The versatility of spiroborate catalysts extends beyond simple ketone reductions to include more complex transformations relevant to mexiletine synthesis [10]. Representative β-hydroxy ethers can be successfully converted to β-amino ethers through phthalimide substitution under Mitsunobu conditions, followed by hydrazinolysis to obtain primary amino ethers. This sequence provides a direct route to nonracemic mexiletine and related nicotinic acetylcholine receptor analogues with potential biological activity [10].

The following table presents comprehensive data on spiroborate ester catalyst systems:

Catalyst SystemSubstrate TypeCatalyst Loading (mol%)Temperature (°C)Enantiomeric Excess (%)Yield (%)
Spiroborate ester 5 (diphenylprolinol-derived)Oxime ethers100-2593-9968-92
Spiroborate ester 6 (S-diphenylprolinol)β-Hydroxy ethers102591-9772-86
Spiroborate ester (ethylene glycol derivative)Acetylpyridines1-10Room temperature90-9575-85
Modified spiroborate with bulky substituentsAromatic ketones5-150-4085-9470-88
Temperature-optimized spiroborate systemAliphatic ketones10-20-20 to 088-9665-82

Multi-Step Synthetic Pathways from 2,6-Dimethylphenol Precursors

The development of efficient multi-step synthetic pathways from 2,6-dimethylphenol precursors represents a cornerstone approach for accessing (2R)-1-(2,6-dimethylphenoxy)propan-2-amine [14] [15] [16]. These methodologies leverage the ready availability of 2,6-dimethylphenol as a starting material and employ various strategic bond-forming sequences to construct the target molecule with defined stereochemistry.

The classical chloroacetone coupling pathway begins with the sodium salt of 2,6-dimethylphenol reacting with chloroacetone to form 1-(2,6-dimethylphenoxy)-2-propanone [15]. This key intermediate undergoes subsequent reduction to the corresponding alcohol, followed by conversion to the target amine through various aminolysis procedures. While this route provides good overall yields (65-75%), it produces racemic material that requires additional resolution steps for enantiomeric separation [15].

The most sophisticated approach involves the chiron methodology starting from D-(+)-mannitol, which provides access to both enantiomers of mexiletine through enantiodivergent synthesis [14] [17]. This strategy employs D-mannitol as a chiral pool starting material, enabling the preparation of optically pure (R)- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol as immediate precursors to the corresponding mexiletine enantiomers. The methodology involves careful manipulation of the mannitol framework through selective protection-deprotection sequences and strategic functional group transformations [14].

Two distinct routes have been developed from the common D-mannitol-derived precursor to access the enantiomeric alcohols separately [14]. The approach demonstrates excellent enantiocontrol, with specific rotation values matching literature reports and exact mirror-image relationships confirmed by circular dichroism spectroscopy. These alcohols are subsequently transformed to the corresponding amine drugs through an efficient one-step process, representing a significant improvement over traditional two-step literature procedures [14].

The asymmetric reduction sequence represents another important pathway, starting from 2,6-dimethylphenoxy ketone precursors and employing stereoselective reduction protocols [10]. This approach utilizes spiroborate ester catalysts to achieve high levels of enantioselectivity in the key reduction step, producing β-hydroxy ether intermediates with ee values ranging from 90-95%. The methodology demonstrates excellent functional group tolerance and provides direct access to enantiomerically enriched products [10].

Industrial-scale synthesis often employs gas-phase catalytic methylation of phenol or ortho-methylphenol with methanol over specialized catalyst systems [16]. These processes utilize fixed-bed reactors containing ortho-methylated catalysts composed of ferric oxide, indium oxide, silicon oxide, chromium oxide, calcium oxide, alkali metal oxide, and graphite in specific molar ratios. Under optimized conditions (280-400°C, 0-1.5 MPa), these systems achieve phenol conversion rates of 99% with ortho-position selectivity of 97% [16].

Alternative synthetic approaches include oxirane ring-opening methodologies that exploit the nucleophilic character of 2,6-dimethylphenoxide toward epoxide substrates [18]. These reactions proceed through regioselective ring-opening mechanisms, though careful control of reaction conditions is required to minimize racemization at the benzylic position. The approach provides moderate to good yields (45-60%) with enantiomeric excesses in the range of 85-92% [18].

The following table summarizes the key multi-step synthetic pathways:

Synthetic RouteStarting MaterialKey IntermediatesNumber of StepsOverall Yield (%)Enantiomeric Excess (%)
Chloroacetone coupling pathway2,6-Dimethylphenol1-(2,6-dimethylphenoxy)-2-propanone365-75Racemic
Mannitol-derived chiron approachD-(+)-MannitolOptically pure alcohol precursor4-540-55>98
Asymmetric reduction sequence2,6-Dimethylphenoxy ketoneβ-Hydroxy ether intermediate455-7090-95
Oxirane ring-opening route2,6-Dimethylphenol + epoxideAlcohol intermediate3-445-6085-92
Direct alkylation method2,6-DimethylphenolAlkylated phenol derivative2-360-80Racemic

Optimization of Reaction Conditions for Stereochemical Purity

The optimization of reaction conditions for achieving maximum stereochemical purity in the synthesis of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine requires systematic investigation of multiple parameters that influence both reaction efficiency and enantioselectivity [19] [20] [21]. Modern optimization strategies employ design of experiments (DoE) methodologies, statistical analysis, and high-throughput screening techniques to identify optimal conditions while minimizing experimental effort [19] [22].

Temperature control emerges as the most critical parameter affecting stereochemical outcomes in asymmetric synthesis [23] [21]. Lower reaction temperatures generally favor higher enantiomeric excess by increasing the energy difference between competing transition states leading to opposite enantiomers. For spiroborate-catalyzed reductions, temperatures between 0-25°C provide optimal balance between reaction rate and stereoselectivity, with enantiomeric excess values ranging from 85-98% [9] [10]. However, extremely low temperatures (-20°C) can dramatically slow reaction rates, requiring careful optimization of temperature-time relationships [9].

Solvent selection profoundly influences both reaction kinetics and stereoselectivity through specific solute-solvent interactions rather than simple dielectric effects [24]. Aprotic solvents such as tetrahydrofuran, toluene, and their mixtures generally provide superior results compared to protic solvents for spiroborate-catalyzed transformations [10] [13]. The choice of solvent can dramatically affect enantiomeric excess, with some systems showing improvement from near-racemic mixtures to over 90% ee simply through solvent optimization [24].

Catalyst loading optimization involves balancing economic considerations with reaction performance [11] [19]. While higher catalyst loadings typically improve both conversion and enantiomeric excess, diminishing returns often occur beyond 10-20 mol% loading. Design of experiments approaches have identified optimal catalyst loadings that maximize stereoselectivity while maintaining acceptable reaction rates and catalyst economy [19].

Reaction time optimization requires understanding the relationship between conversion and stereoselectivity over the reaction course [20]. Longer reaction times generally improve conversion but may lead to erosion of enantiomeric excess through secondary reactions or racemization processes. Kinetic studies help establish optimal reaction endpoints that maximize both yield and stereochemical purity [20].

Pressure effects, while less commonly optimized, can significantly influence reaction outcomes, particularly for gas-liquid systems involving borane reagents [23]. Moderate pressures (1-5 atm) often provide optimal conditions by enhancing gas solubility without promoting unwanted side reactions [23].

pH control becomes critical in systems involving acid-sensitive catalysts or substrates [23]. Neutral pH conditions (5.0-7.0) typically maintain catalyst integrity and substrate stability while preserving stereoselectivity. Buffer systems help maintain consistent pH throughout the reaction course [23].

The use of additives, particularly molecular sieves for water removal, can dramatically improve both reaction efficiency and stereoselectivity [23]. Water removal prevents catalyst deactivation and eliminates competing hydrolysis reactions that can compromise stereochemical outcomes. Enantiomeric excess improvements of 5-10% are commonly observed when effective drying agents are employed [23].

Modern optimization approaches increasingly rely on computational methods to predict optimal conditions and guide experimental design [25] [26]. Quantum-guided molecular mechanics (Q2MM) methods enable rapid calculation of stereoselectivities and transition state energies, reducing the experimental screening required to identify satisfactory reagents or catalysts [25]. Bayesian optimization workflows have been successfully applied to stereoselective catalyst discovery, identifying multiple new catalyst systems with superior performance compared to literature precedents [26].

The integration of machine learning with experimental optimization has emerged as a powerful approach for navigating the vast parameter space of stereoselective synthesis [26] [27]. These methods can identify non-obvious correlations between reaction conditions and outcomes, leading to unexpected optimization strategies that surpass traditional approaches [26].

The following table presents comprehensive optimization parameters and their effects:

ParameterOptimal RangeEffect on Enantiomeric ExcessTypical ee Range (%)Optimization Method
Temperature0-25°CLower temperature increases ee85-98Temperature screening
Solvent SystemTHF/Toluene mixturesAprotic solvents favor selectivity88-95Solvent screening
Catalyst Loading10-20 mol%Higher loading improves ee90-97DoE optimization
Reaction Time12-36 hoursLonger times improve conversion85-94Kinetic studies
Pressure1-5 atmModerate pressure optimal87-93Pressure variation
pH Control5.0-7.0Neutral pH maintains selectivity89-96pH titration
AdditivesMolecular sievesRemove water improves ee91-98Additive screening

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.131014166 g/mol

Monoisotopic Mass

179.131014166 g/mol

Heavy Atom Count

13

UNII

4KQ8G4M9DE

Other CAS

94991-73-8

Metabolism Metabolites

(R)-(-)-Mexiletine has known human metabolites that include (R)-(-)-Mexiletine, 2-hydroxy-hydroxymethyl, (R)-(-)-Mexiletine, p-hydroxyl, (R)-(-)-Mexiletine, N-hydroxy, and (R)-(-)-Mexiletine, m-hydroxyl.

Wikipedia

(R)-mexiletine

Dates

Modify: 2023-07-22

Explore Compound Types